molecular formula C12H17N3O B14913027 n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine

n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine

Cat. No.: B14913027
M. Wt: 219.28 g/mol
InChI Key: DPUPPBGNKJVYEF-UHFFFAOYSA-N
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Description

N1-(Benzo[d]oxazol-2-yl)-N2,N2-dimethylpropane-1,2-diamine is a diamine derivative featuring a benzooxazole core linked to a propane-1,2-diamine backbone with dimethyl substituents on the terminal amine. The benzooxazole moiety is a bicyclic aromatic system combining benzene and oxazole rings, which confers unique electronic and steric properties.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-N-(1,3-benzoxazol-2-yl)-2-N,2-N-dimethylpropane-1,2-diamine

InChI

InChI=1S/C12H17N3O/c1-9(15(2)3)8-13-12-14-10-6-4-5-7-11(10)16-12/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

DPUPPBGNKJVYEF-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC2=CC=CC=C2O1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine typically involves the reaction of 2-aminophenol with various aldehydes in the presence of methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions: n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . It also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .

Comparison with Similar Compounds

Key Observations :

  • The benzooxazole group’s oxygen atom likely increases polarity compared to sulfur-containing thiazole derivatives, affecting solubility and binding affinity .
  • Quinoline-based analogs (e.g., Ro 47-9396) demonstrate biological activity, suggesting the benzooxazole variant may also exhibit antimicrobial or antiparasitic properties .

Variations in the Diamine Chain

The propane-1,2-diamine backbone and dimethyl substitution pattern influence steric and electronic properties:

Compound Name Diamine Substituents Molecular Weight (g/mol) Notes Reference
This compound N2,N2-dimethyl ~235 (estimated) Compact structure; dimethyl groups reduce steric hindrance
N1-Benzyl-N2,N2-diethylpropane-1,2-diamine N2,N2-diethyl 220.35 Higher lipophilicity due to ethyl groups; used in catalysis
Ro 47-0543 (N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine) N3,N3-diethyl ~300 (estimated) Extended chain length improves pharmacokinetics

Key Observations :

  • Dimethyl substituents (as in the target compound) may enhance metabolic stability compared to diethyl analogs, which are more prone to oxidative dealkylation .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are absent, inferences can be drawn from analogs:

  • IR Spectroscopy : Benzooxazole derivatives typically show C-O stretching vibrations near 1250 cm⁻¹ and C=N stretches around 1600 cm⁻¹ .
  • NMR : Aromatic protons in benzooxazole are expected at δ 7.2–8.5 ppm (1H NMR), while dimethylamine protons resonate near δ 2.2–2.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (M⁺) for similar diamines are observed in the 200–300 m/z range .

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